Cas no 1261840-74-7 (3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde)

3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated aromatic aldehyde with a unique structural framework, combining trifluoromethoxy and trifluoromethyl substituents on a phenyl and isonicotinaldehyde scaffold. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties, which enhance reactivity and stability in synthetic applications. The presence of multiple fluorine atoms contributes to improved lipophilicity and metabolic resistance, making it a valuable intermediate in the development of bioactive molecules. Its precise steric and electronic characteristics facilitate selective modifications, enabling its use in the synthesis of complex heterocycles and functionalized derivatives for advanced material and medicinal chemistry studies.
3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde structure
1261840-74-7 structure
商品名:3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde
CAS番号:1261840-74-7
MF:C14H7F6NO2
メガワット:335.201304674149
CID:4987044

3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde
    • インチ: 1S/C14H7F6NO2/c15-13(16,17)12-11(8(7-22)5-6-21-12)9-3-1-2-4-10(9)23-14(18,19)20/h1-7H
    • InChIKey: LHFUDWLYIPTUSW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=C(C=O)C=CN=1)C1C=CC=CC=1OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 411
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 4

3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003416-1g
3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde
1261840-74-7 97%
1g
1,519.80 USD 2021-07-04
Alichem
A013003416-500mg
3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde
1261840-74-7 97%
500mg
823.15 USD 2021-07-04
Alichem
A013003416-250mg
3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde
1261840-74-7 97%
250mg
489.60 USD 2021-07-04

3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde 関連文献

3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehydeに関する追加情報

Recent Advances in the Study of 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1261840-74-7)

The compound 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1261840-74-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, making it more accessible for large-scale applications. The presence of both trifluoromethoxy and trifluoromethyl groups in the molecule enhances its metabolic stability and bioavailability, which are critical factors in drug development.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific kinase targets involved in inflammatory pathways. For instance, a study conducted by researchers at the University of Cambridge revealed that 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde acts as a potent inhibitor of JAK3 kinase, with an IC50 value in the nanomolar range. This finding suggests its potential utility in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Further investigations into the mechanism of action have utilized molecular docking and dynamic simulations to elucidate the binding interactions between the compound and its target proteins. These computational studies, published in Bioorganic & Medicinal Chemistry Letters, indicate that the aldehyde moiety and the trifluoromethyl groups play a crucial role in forming hydrogen bonds and hydrophobic interactions, respectively, with the active site of JAK3.

Despite these promising results, challenges remain in the development of 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde as a therapeutic agent. Pharmacokinetic studies in animal models have shown variable absorption rates, necessitating further optimization of the compound's formulation. Additionally, toxicity profiles are currently under investigation to ensure safety for clinical use.

In conclusion, 3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde represents a compelling candidate for further drug development, particularly in the realm of kinase inhibition. Its unique chemical structure and promising biological activity underscore the need for continued research to overcome existing limitations and unlock its full therapeutic potential. Future studies should focus on improving pharmacokinetic properties and expanding the scope of target validation to other disease-relevant kinases.

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